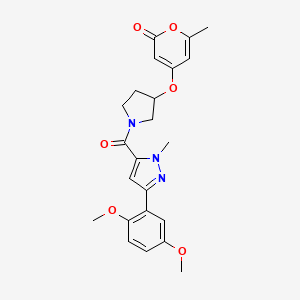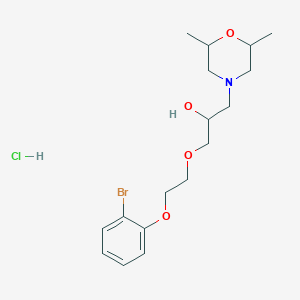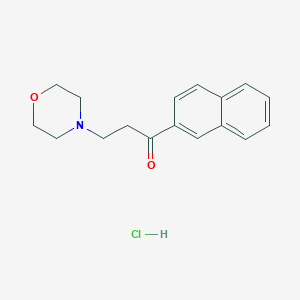![molecular formula C19H22N6O B2355032 6-シクロプロピル-3-[(1-{7H-ピロロ[2,3-d]ピリミジン-4-イル}ピペリジン-4-イル)メチル]-3,4-ジヒドロピリミジン-4-オン CAS No. 2176201-15-1](/img/structure/B2355032.png)
6-シクロプロピル-3-[(1-{7H-ピロロ[2,3-d]ピリミジン-4-イル}ピペリジン-4-イル)メチル]-3,4-ジヒドロピリミジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
BenchChem offers high-quality 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
マルチターゲットキナーゼ阻害剤
この化合物は、マルチターゲットキナーゼ阻害剤の潜在的な候補として同定されています . この化合物は、さまざまな癌細胞株に対して有望な細胞毒性を示しています . 特に、EGFR、Her2、VEGFR2、およびCDK2酵素に対して有意な活性を示しました . これは、さまざまな種類の癌の治療に使用できることを示唆しています。
アポトーシス誘導物質
この化合物は、HepG2細胞において細胞周期停止およびアポトーシスを誘導することが判明しています . これは、アポトーシス誘導タンパク質であるカスパーゼ-3およびBaxの著しい増加と、Bcl-2活性のダウンレギュレーションを伴っていました . これは、癌細胞におけるプログラム細胞死の引き金となる可能性を示しています。
抗癌活性
in vitro研究では、この化合物が有望な抗癌活性を持つことが示されています . 特に、MCF7、HePG2、およびPACA2癌細胞株に対して活性があることが判明しました . これは、新しい抗癌治療薬の開発における可能性を示唆しています。
分子ドッキング研究
分子ドッキング研究は、この化合物と4つの酵素の間の結合相互作用が、スニチニブで観察されたものと類似していることを示しています . これは、この化合物が、増強された効力を有するマルチターゲットキナーゼ阻害剤としてさらに開発するための有望な候補であることを強調しています .
遺伝子発現調節
遺伝子発現レベルでは、P53、BAX、DR4、およびDR5はアップレギュレートされ、一方Bcl2、Il-8、およびCDK4は、処理されたMCF7細胞においてダウンレギュレートされました . これは、この化合物が癌細胞における遺伝子発現を調節するために使用できることを示唆しています。
細胞周期停止
この化合物に関連する化合物は、MCF7細胞においてG1/S期で細胞周期停止を引き起こすことが判明しています . これは、癌細胞の増殖を制御するために使用できる可能性を示しています。
アポトーシス死の誘導
このシリーズのいくつかの化合物は、MCF7細胞のアポトーシス死を誘導することが判明しています . これは、この化合物が癌細胞における細胞死を引き起こすために使用できることを示唆しています。
DNA断片化
処理されたMCF7細胞におけるDNA断片化のパーセンテージは、有意に増加しました . これは、この化合物が癌細胞におけるDNA損傷を引き起こすために使用できることを示し、それによってその増殖を阻害します。
作用機序
Target of Action
The primary targets of this compound are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling, growth, and proliferation, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell growth and division .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature. By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and survival . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic effects against various cancer cell lines . It has been shown to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2 .
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins, including EGFR, Her2, VEGFR2, and CDK2 . The nature of these interactions involves binding to these enzymes, leading to their inhibition .
Cellular Effects
6-cyclopropyl-3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one influences cell function by inducing cell cycle arrest and apoptosis in HepG2 cells . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the enzymes EGFR, Her2, VEGFR2, and CDK2, inhibiting their activity .
特性
IUPAC Name |
6-cyclopropyl-3-[[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-17-9-16(14-1-2-14)23-12-25(17)10-13-4-7-24(8-5-13)19-15-3-6-20-18(15)21-11-22-19/h3,6,9,11-14H,1-2,4-5,7-8,10H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMRZJMYNWMPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4=NC=NC5=C4C=CN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)
![tert-Butyl 4-[(4-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2354953.png)

![N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B2354956.png)
![2-(Furan-2-yl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole](/img/structure/B2354957.png)
![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)


![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)
![2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2354969.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)

